6-Bromotryptophanarginine
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H21BrN6O2 |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
2-[3-[(2S)-5-[(6-bromo-1H-indol-3-yl)methyl]-3,6-dioxopiperazin-2-yl]propyl]guanidine |
InChI |
InChI=1S/C17H21BrN6O2/c18-10-3-4-11-9(8-22-13(11)7-10)6-14-16(26)23-12(15(25)24-14)2-1-5-21-17(19)20/h3-4,7-8,12,14,22H,1-2,5-6H2,(H,23,26)(H,24,25)(H4,19,20,21)/t12-,14?/m0/s1 |
InChI Key |
HVWYYWIRLPBRTO-NBFOIZRFSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1Br)NC=C2CC3C(=O)N[C@H](C(=O)N3)CCCN=C(N)N |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2CC3C(=O)NC(C(=O)N3)CCCN=C(N)N |
Synonyms |
8,9-dihydrobarettin cyclo((6-bromotryptophan)arginine) |
Origin of Product |
United States |
Discovery, Isolation, and Natural Biological Context
Identification of 6-Bromotryptophanarginine as a Constituent of Marine Natural Products
The discovery of this compound is intrinsically linked to the study of bioactive compounds from marine invertebrates. These organisms are a rich source of unique chemical structures, many of which possess interesting biological activities.
Origin in Marine Organisms, Particularly Sponges and Microorganisms
This compound has been identified as a natural product originating from marine sponges. Specifically, it is a known constituent of the deep-sea sponge Geodia barretti. wikipedia.org This sponge species is found in the boreal waters of the North Atlantic Ocean and is a prolific source of various 6-bromoindole (B116670) alkaloids. nih.govmdpi.com Marine sponges, in general, are known to host a high abundance of microbes, and it is hypothesized that some of the secondary metabolites isolated from sponges may be produced by these associated microorganisms. wikipedia.org
The marine environment is a vast source of chemically diverse and biologically active compounds. nih.gov Bromotryptophan, a key component of this compound, is a nonstandard amino acid that, while rare, is found in both ribosomally and non-ribosomally synthesized peptides from marine animals. nih.gov
Methodological Approaches for Isolation from Complex Biological Matrices
The isolation of this compound and related compounds from the complex biological matrix of marine sponges involves a multi-step process. A general approach begins with the extraction of the sponge material using organic solvents. For instance, in studies involving Geodia barretti, the lyophilized sponge is extracted with a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH). mdpi.com
Following the initial extraction, the crude extract is typically subjected to solvent partitioning to separate compounds based on their polarity. This is followed by various chromatographic techniques to purify the individual compounds. A common method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which is effective in separating peptides and other small molecules. acs.org In the targeted isolation of 6-bromoindole alkaloids from Geodia barretti, an Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-qTOF-MS)-based dereplication study was utilized to guide the isolation process. nih.govmdpi.com This modern analytical technique allows for the rapid identification of known compounds and the targeted isolation of new or interesting metabolites.
Characterization of its Relationship to Cyclic Dipeptides, such as Barettin (B3061388)
This compound is structurally and biosynthetically related to the cyclic dipeptide barettin. Barettin is a diketopiperazine-type cyclic dipeptide, which is formed from the condensation of arginine and a 6-bromotryptophan residue. mdpi.com Specifically, barettin is described as cyclo[(6-bromo-8-en-tryptophan)arginine], indicating that this compound is its linear precursor. acs.org
The cyclization of the linear dipeptide to form the diketopiperazine core is a key structural feature of barettin and its analogs. mdpi.com These cyclic dipeptides, isolated from Geodia barretti, have garnered significant research interest due to their potent biological activities. acs.org The relationship between the linear this compound and the cyclic barettin highlights a common biosynthetic pathway in marine sponges, where linear peptides are precursors to more complex cyclic structures.
| Compound Name | Chemical Formula | Relationship to this compound |
| This compound | C₁₇H₂₄BrN₇O₃ | Linear dipeptide |
| Barettin | C₁₇H₁₉BrN₆O₂ | Cyclic dipeptide (diketopiperazine) derived from this compound |
| Isolation and Characterization Techniques |
| Extraction |
| Solvent extraction with CH₂Cl₂/MeOH |
| Purification |
| Solvent Partitioning |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Analysis |
| Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-qTOF-MS) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy |
| High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) |
Biosynthetic Pathways and Enzymatic Machinery
Exploration of Tryptophan Bromination Mechanisms in Nature
The initial step in the biosynthesis of 6-Bromotryptophanarginine is the regioselective bromination of a tryptophan molecule at the 6th position of the indole (B1671886) ring. This reaction is a key determinant of the final structure and bioactivity of the dipeptide.
The enzymatic halogenation of tryptophan is primarily carried out by a class of enzymes known as flavin-dependent halogenases (FDHs). These enzymes utilize a reduced flavin adenine dinucleotide (FADH2), molecular oxygen, and a halide ion (in this case, bromide) to generate a highly reactive halogenating species. The regioselectivity of the halogenation is dictated by the specific positioning of the tryptophan substrate within the enzyme's active site.
Several tryptophan 6-halogenases have been identified and characterized, primarily from bacteria. These enzymes exhibit the capability to brominate tryptophan at the C6 position. Notable examples include:
SttH : Isolated from Streptomyces toxytricini, this enzyme has been shown to catalyze the chlorination and bromination of both L- and D-tryptophan at the C6 position.
ThaL : Found in Streptomyces albogriseolus, ThaL is another tryptophan 6-halogenase that can utilize bromide ions to produce 6-bromotryptophan.
SatH : From Streptomyces albus, SatH demonstrates regiospecific halogenation at the C6-position of L-tryptophan and has a notable performance in bromination reactions.
The general mechanism of these FDHs involves the formation of a reactive hypobromous acid (HOBr) intermediate within a tunnel in the enzyme, which then travels to the active site to electrophilically attack the indole ring of the bound tryptophan.
Table 1: Examples of Tryptophan 6-Halogenases
| Enzyme | Source Organism | Substrate(s) | Product(s) |
| SttH | Streptomyces toxytricini | L-Tryptophan, D-Tryptophan | 6-chloro-L/D-tryptophan, 6-bromo-L/D-tryptophan |
| ThaL | Streptomyces albogriseolus | L-Tryptophan | 6-chloro-L-tryptophan, 6-bromo-L-tryptophan |
| SatH | Streptomyces albus | L-Tryptophan | 6-chloro-L-tryptophan, 6-bromo-L-tryptophan |
Following its synthesis, 6-bromotryptophan must be channeled into the subsequent steps of the biosynthetic pathway. In engineered microbial systems, the production of halogenated tryptophan derivatives has been demonstrated by co-expressing a tryptophan-producing host with the necessary halogenase and flavin reductase enzymes. This indicates that the cellular machinery can recognize and incorporate the halogenated precursor.
Within the natural producing organisms, it is hypothesized that the newly synthesized 6-bromotryptophan is recognized by the subsequent enzymatic machinery, likely a non-ribosomal peptide synthetase (NRPS), which prevents its degradation or incorporation into primary metabolic pathways. The specifics of this metabolic routing, including the potential involvement of dedicated transport proteins or substrate channeling within multi-enzyme complexes, are areas of ongoing research.
De Novo Synthesis of the Arginine Moiety within Producing Organisms
The second component of the dipeptide, arginine, is a proteinogenic amino acid that can be synthesized de novo by the producing organism. In marine invertebrates, such as sponges, arginine biosynthesis can be carried out by the sponge itself or by its symbiotic microorganisms.
The canonical pathway for arginine biosynthesis begins with glutamate, which is converted to ornithine through a series of enzymatic reactions. Ornithine is then converted to citrulline, and finally, arginine is synthesized from citrulline via the actions of argininosuccinate synthetase and argininosuccinate lyase. In some marine invertebrates, there is evidence that arginine cannot be synthesized de novo and must be acquired from external sources, such as symbiotic bacteria. These symbionts can produce arginine, which is then utilized by the host for various metabolic processes, including the synthesis of secondary metabolites.
Dipeptide Bond Formation: Enzymatic Ligation of 6-Bromotryptophan and Arginine
The final step in the biosynthesis of this compound is the formation of a peptide bond between the carboxyl group of 6-bromotryptophan and the alpha-amino group of arginine. This reaction is catalyzed by a non-ribosomal peptide synthetase (NRPS).
Non-ribosomal peptide synthetases are large, modular enzymes that act as assembly lines for the synthesis of a vast array of peptide natural products. Each module of an NRPS is responsible for the incorporation of a single amino acid into the growing peptide chain. A typical elongation module consists of three core domains:
Adenylation (A) domain : This domain selects and activates the specific amino acid substrate (in this case, 6-bromotryptophan or arginine) by converting it to an aminoacyl-adenylate. The A-domain has a high degree of substrate specificity, which is a key determinant in the final structure of the peptide.
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain : The activated amino acid is then transferred to a phosphopantetheine cofactor attached to the T-domain, forming a thioester linkage.
Condensation (C) domain : This domain catalyzes the formation of the peptide bond by bringing together the aminoacyl-thioester from its own module's T-domain with the peptidyl-thioester from the T-domain of the preceding module.
The NRPS responsible for the synthesis of this compound would consist of at least two modules, one for the activation and incorporation of 6-bromotryptophan and another for arginine. The order of the modules on the NRPS dictates the sequence of the resulting dipeptide.
Non-ribosomal peptide synthetases exert strict control over the stereochemistry of the final peptide product. The adenylation domains typically select for L-amino acids. However, many NRPSs contain additional domains that can modify the stereochemistry of the incorporated amino acids.
Epimerization (E) domains : These domains can convert an L-amino acid, once it is attached to the T-domain, into its D-enantiomer.
The stereochemistry of the peptide bond formation is governed by the condensation domain. There are different types of C-domains, some of which are specific for L-amino acid donors and acceptors (LCL domains), while others can accommodate a D-amino acid at the donor site (DCL domains). The specific type of C-domain, in conjunction with the presence or absence of an E-domain in the preceding module, determines the final stereochemical configuration of the dipeptide. For this compound, the specific stereoisomer produced would depend on the architecture of the responsible NRPS.
Post-Translational or Post-Synthetic Modifications (e.g., Cyclization to Diketopiperazines)
Subsequent to its formation, this compound can undergo further modification, most notably cyclization to form a diketopiperazine (DKP). Diketopiperazines are six-membered rings formed from the condensation of two amino acids and are a common class of natural products with diverse biological activities frontiersin.orgnih.gov.
The cyclization of a linear dipeptide to a diketopiperazine is often a spontaneous process, particularly under basic conditions, but it can also be enzyme-mediated researchgate.netorganic-chemistry.orgresearchgate.net. This intramolecular reaction involves the nucleophilic attack of the N-terminal amino group on the C-terminal ester or amide, resulting in the formation of two new peptide bonds and the release of a water molecule. The conformationally constrained nature of the resulting diketopiperazine ring makes it a stable scaffold for further enzymatic tailoring frontiersin.orgnih.gov.
The formation of a this compound diketopiperazine would thus represent a final maturation step in the biosynthesis of this class of compounds. The resulting cyclic structure would likely exhibit increased stability against proteolytic degradation compared to its linear precursor nih.gov.
Table 1: Key Enzymes in the Proposed Biosynthesis of this compound and its Diketopiperazine Derivative
| Enzyme Class | Specific Function | Substrate(s) | Product(s) |
| Non-Ribosomal Peptide Synthetase (NRPS) | Dipeptide synthesis | L-Tryptophan, L-Arginine, ATP | Tryptophan-arginine dipeptide |
| Tryptophan Halogenase | Bromination of tryptophan residue | Tryptophan-arginine dipeptide, Br-, O2, FADH2 | This compound dipeptide |
| Cyclodipeptide Synthase (CDPS) or spontaneous | Intramolecular cyclization | This compound dipeptide | This compound diketopiperazine |
Chemical Synthesis Strategies and Structural Derivatization
Total Synthesis of 6-Bromotryptophanarginine
The total synthesis of the dipeptide requires the initial preparation of the constituent amino acids, followed by their coupling. A key challenge is the introduction of the bromo-substituted tryptophan with the correct stereochemistry.
The synthesis of the 6-bromotryptophan (6-bromoTrp) building block is a critical first step. Stereoselective routes are essential to produce the desired enantiomer, typically the L-form for biological applications. One effective method is the enantioselective hydrogenation of a dehydroamino acid precursor. chim.it This approach involves creating an α,β-unsaturated amino acid derivative which is then hydrogenated using a chiral catalyst, often a rhodium complex with a chiral phosphine (B1218219) ligand, to yield the amino acid with high stereoselectivity. chim.it
For instance, a common pathway starts with the olefination reaction between a 6-bromoindole-3-aldehyde and a glycine-derived phosphonate (B1237965) to form the dehydroamino acid. chim.it Subsequent hydrogenation in the presence of a nonracemic rhodium catalyst establishes the chiral center at the alpha-carbon, yielding the desired L- or D-6-bromotryptophan. chim.it
Table 1: Key Steps in Stereoselective Synthesis of 6-Bromotryptophan
| Step | Description | Key Reagents | Outcome |
|---|---|---|---|
| Olefination | Horner-Wadsworth-Emmons reaction to create the C=C double bond. | 6-bromoindole-3-aldehyde, glycine-derived phosphonate. | α,β-didehydro-6-bromotryptophan derivative. chim.it |
| Hydrogenation | Asymmetric hydrogenation to set the stereocenter. | Chiral Rhodium catalyst (e.g., with DIPAMP or DuPHOS ligands), H₂. | Enantiomerically enriched 6-bromotryptophan. chim.it |
This stereocontrolled synthesis provides the necessary building block for incorporation into a peptide chain.
To chemically couple 6-bromotryptophan with arginine, a robust protecting group strategy is necessary to prevent unwanted side reactions. peptide.com In peptide synthesis, protecting groups are temporary modifications to reactive functional groups on the amino acids. csic.es The strategy must be "orthogonal," meaning each protecting group can be removed under specific conditions without affecting the others. iris-biotech.de
For the coupling of 6-bromotryptophan and arginine, the following protections are typically employed:
α-Amino Group Protection: The N-terminus of the amino acid being added is temporarily protected, most commonly with either Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc). Fmoc is base-labile (removed with piperidine), while Boc is acid-labile (removed with trifluoroacetic acid, TFA). iris-biotech.de
Arginine Side-Chain Protection: The guanidino group of arginine is highly basic and nucleophilic, requiring a "permanent" protecting group that remains intact throughout the synthesis until the final deprotection step. Common protecting groups for arginine in Fmoc-based synthesis include Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl). peptide.com In Boc-based synthesis, Tosyl (Tos) is often used. peptide.com
Tryptophan Indole (B1671886) Protection: While not always necessary, the indole nitrogen of tryptophan can be protected to prevent side reactions, particularly under acidic conditions. The Boc group is a common choice for this purpose. peptide.com
The synthesis is often performed on a solid support (Solid-Phase Peptide Synthesis, SPPS), where the C-terminal amino acid (e.g., arginine) is first anchored to a resin. google.com The protecting group on its α-amino group is removed, and the next amino acid (e.g., Fmoc-L-6-bromotryptophan-OH) is activated and coupled. This cycle is repeated until the desired sequence is assembled, after which the final peptide is cleaved from the resin and all side-chain protecting groups are removed. google.com
Table 2: Common Protecting Groups in this compound Synthesis
| Functional Group | Protecting Group | Abbreviation | Cleavage Condition |
|---|---|---|---|
| α-Amino | Fluorenylmethyloxycarbonyl | Fmoc | Piperidine (base) |
| α-Amino | tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) |
| Arginine Side-Chain | Pentamethyldihydrobenzofuran-sulfonyl | Pbf | Trifluoroacetic Acid (TFA) |
| Arginine Side-Chain | Tosyl | Tos | Hydrogen Fluoride (HF) |
Synthesis of Analogs and Derivatives for Mechanistic Probing
To investigate the structure-activity relationships and mechanisms of action, chemists synthesize a variety of analogs of the parent compound by modifying its constituent parts. nih.gov
The 6-bromo substituent on the tryptophan indole ring is an excellent chemical handle for further diversification. The bromine atom can be replaced with a wide array of other functional groups using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This reaction allows for the introduction of various aryl or heteroaryl groups by coupling the 6-bromotryptophan moiety with different boronic acids. nih.gov Such modifications can systematically alter the steric and electronic properties of the indole side chain, providing valuable insights into molecular recognition. Other positions on the indole ring can also be modified to create a library of analogs for mechanistic studies. nih.gov
The arginine residue, with its bulky and positively charged guanidinium (B1211019) group, is often a critical determinant of biological activity. Analogs can be synthesized where this residue is altered to probe the importance of its charge, size, and hydrogen-bonding capabilities. Common alterations include:
Substitution with other amino acids: Replacing arginine with other basic amino acids like lysine (B10760008) (which has a primary amine) or ornithine (a shorter homolog of lysine). For example, in a study of a cyclic peptide, replacing a key arginine with lysine resulted in a tenfold decrease in binding affinity, highlighting the specific role of the arginine side chain. nih.gov
Modification of the guanidino group: The guanidino group itself can be chemically modified, for example, by N-acylation or by creating non-natural side chains that mimic its properties but have different geometries or charge distributions.
The conformational flexibility of a short, linear peptide like this compound can be constrained through cyclization. Cyclic peptides often exhibit greater metabolic stability and may have enhanced binding affinity and selectivity compared to their linear counterparts because they are conformationally pre-organized for binding. biochempeg.commdpi.com
Cyclization can be achieved through several strategies: bachem.com
Head-to-tail: Forming a peptide bond between the N-terminal amine and the C-terminal carboxylic acid.
Side-chain to side-chain: Linking the side chains of two amino acids within the peptide.
End-to-side chain: Linking the N- or C-terminus to an amino acid side chain.
The synthesis of both linear and cyclic variants of peptides containing the this compound motif allows for a direct comparison of how conformational rigidity affects their biological function. nih.govbiorxiv.org
Molecular and Biochemical Mechanisms of Action
Investigation of Enzyme Interactions and Modulation
There is no specific information available in peer-reviewed journals or scientific databases regarding the interaction of 6-Bromotryptophanarginine with specific enzyme systems.
Inhibition and Activation of Specific Enzyme Systems (e.g., Cytochrome P450, Peptidases)
No studies were found that investigate the inhibitory or activating effects of this compound on Cytochrome P450 enzymes or various peptidases. While the ChEMBL database entry suggests potential activity against some enzymes, the specific targets and the nature of the interaction are not detailed. ontosight.ai
Kinetic Characterization of Enzyme-Substrate/Inhibitor Interactions
Without identified enzyme targets, no kinetic characterization studies, such as the determination of inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), for this compound are available in the current body of scientific literature.
Role in Intercellular Communication and Signaling Pathways
Research into the role of this compound in intercellular communication and its effects on specific signaling pathways is not documented.
Potential as a Chemoattractant or Signaling Molecule in Lower Organisms (e.g., Slime Molds)
There are no published findings on the role of this compound as a chemoattractant or signaling molecule in lower organisms like slime molds.
Cellular Effects in Model Systems (Non-Human)
There is a lack of published research on the cellular effects of this compound in any non-human model systems. Studies on related compounds, such as peptides from the venom of Conus snails containing 6-bromotryptophan, have been performed, but these results are specific to the larger peptide structures in which the amino acid is found. nih.govmdpi.com
Mechanistic Studies on Cell Lines (e.g., Cytotoxicity in Sarcoma 180 and Lewis Lung Cancer)
No publicly available scientific studies were found that investigated the cytotoxic effects of this compound on Sarcoma 180 or Lewis Lung Cancer cell lines. As a result, no data on its potential anti-cancer activity in these specific models can be presented.
Data Table: Cytotoxicity of this compound in Sarcoma 180 and Lewis Lung Cancer Cell Lines
| Cell Line | Test Method | Concentration | Viability (%) | Citation |
| Sarcoma 180 | Data Not Available | Data Not Available | Data Not Available | N/A |
| Lewis Lung Cancer | Data Not Available | Data Not Available | Data Not Available | N/A |
Insights into Molecular Targets and Signaling Cascades
There is no information available in the scientific literature detailing the molecular targets of this compound. Consequently, no insights into the signaling cascades that might be modulated by this compound can be provided. Research that would elucidate its binding partners and downstream effects on cellular signaling pathways has not been published.
Structural Biology and Ligand Target Recognition
Conformational Analysis of 6-Bromotryptophanarginine and its Cyclic Forms
Despite a thorough search, no specific studies detailing the conformational preferences, energy landscapes, or distinct conformers of either linear or potential cyclic forms of this compound have been found.
Biophysical Characterization of Interactions with Biological Macromolecules
The interaction of a compound with biological macromolecules is the foundation of its pharmacological or physiological effects. Biophysical techniques are employed to quantify these interactions.
Ligand Binding Studies (e.g., with Receptors, Enzymes, or Transport Proteins)
Ligand binding assays are used to measure the affinity (how strongly a ligand binds) and specificity (whether it binds to a particular target) of a compound to a biological target. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and various spectroscopic methods are standard. Such studies would provide crucial data on which receptors, enzymes, or transport proteins this compound interacts with and the kinetics of these interactions.
Currently, there are no published ligand binding studies that identify or characterize the interaction of this compound with any specific biological macromolecule.
Structural Elucidation of Compound-Target Complexes (e.g., X-ray Crystallography, NMR Spectroscopy)
To understand the precise nature of a compound's interaction with its target, high-resolution structural methods are essential. X-ray crystallography and NMR spectroscopy can reveal the atomic-level details of the binding site, showing which parts of the compound interact with which amino acid residues of the protein. This information is invaluable for understanding the mechanism of action and for designing more potent or specific molecules.
No structural data, either from X-ray crystallography or NMR spectroscopy, is available for this compound in complex with any biological target.
Computational Approaches to Molecular Docking and Dynamics Simulations
In the absence of experimental data, computational methods can offer predictive insights into how a molecule might behave.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. A docking study of this compound would involve computationally placing it into the binding sites of various known receptors or enzymes to estimate its binding affinity and pose.
Molecular Dynamics (MD) Simulations: MD simulations provide a view of the dynamic behavior of a molecule over time. A simulation of this compound, either alone in solution or in complex with a protein, would reveal its conformational flexibility and the stability of its interactions.
A search of computational chemistry literature and databases yielded no specific molecular docking or dynamics simulation studies focused on this compound.
While the framework for a detailed structural and biophysical analysis of this compound is clear, the specific research required to populate this framework has not been published. The fields of conformational analysis, ligand binding, structural biology, and computational modeling have not yet been applied to this particular compound in a way that is accessible in the public scientific domain. Therefore, it is not possible to provide detailed research findings or data tables as requested. This represents a notable gap in the scientific literature and suggests that this compound is a compound for which detailed molecular and structural characterization has yet to be performed or disclosed.
Future Research Directions and Unexplored Avenues
Untapped Biosynthetic Potential in Diverse Marine Microorganisms
The biosynthesis of brominated tryptophan derivatives is a fascinating area of research, with marine organisms being a primary source of these compounds due to the high concentration of bromide ions in seawater. frontiersin.org Future research should focus on identifying and characterizing the biosynthetic pathways responsible for the production of 6-bromotryptophan and its subsequent incorporation into peptides like 6-Bromotryptophanarginine.
Genome mining of marine bacteria and fungi has revealed a wealth of biosynthetic gene clusters (BGCs) that are often silent under standard laboratory conditions. nih.govresearchgate.net A key research avenue would be to screen the genomes of marine microorganisms, such as those from the genera Pseudomonas, Vibrio, and various marine fungi, for halogenases and non-ribosomal peptide synthetases (NRPSs) that could be involved in the synthesis of this compound. The tryptophan 6-halogenase, Thal, is an example of an enzyme capable of regioselective bromination of tryptophan. researchgate.net
Further investigation into the symbiotic relationships between marine invertebrates (like sponges and ascidians) and their associated microorganisms is crucial. These invertebrates are known sources of brominated alkaloids, and it is often the microbial symbionts that are the true producers of these compounds. nih.goveurekalert.org Elucidating these relationships could unveil novel enzymatic machinery for the production of this compound.
Table 1: Potential Marine Microorganism Sources for Biosynthetic Pathway Discovery
| Microorganism Type | Potential for Discovery | Relevant Biosynthetic Machinery |
| Marine Bacteria (e.g., Pseudomonas, Vibrio) | High throughput screening of cultured species and metagenomic libraries from uncultured bacteria. | Flavin-dependent halogenases, Non-Ribosomal Peptide Synthetases (NRPSs). |
| Marine Fungi (e.g., Aspergillus, Penicillium) | Exploration of unique secondary metabolic pathways. | Polyketide Synthases (PKSs), NRPSs, and specialized halogenases. |
| Cyanobacteria | Known producers of a wide array of bioactive peptides and alkaloids. | Ribosomally synthesized and post-translationally modified peptide (RiPP) pathways, NRPSs. |
Advanced Synthetic Methodologies for Novel Derivatives and Probes
The chemical synthesis of this compound and its derivatives is essential for confirming its structure, exploring its biological activities, and developing molecular probes to study its mechanism of action. Several synthetic strategies have been developed for the synthesis of brominated tryptophan derivatives. chim.it
Future research in this area should focus on developing more efficient and stereoselective synthetic routes. This could involve the use of modern catalytic methods for the regioselective bromination of the indole (B1671886) ring of tryptophan. Furthermore, solid-phase peptide synthesis (SPPS) could be optimized for the incorporation of 6-bromotryptophan into peptides, allowing for the rapid generation of a library of this compound analogs with variations in the peptide backbone and stereochemistry.
The development of fluorescently labeled or biotinylated derivatives of this compound would be invaluable for pull-down assays and imaging studies to identify its cellular targets and interacting partners.
Table 2: Synthetic Approaches for this compound and its Derivatives
| Methodology | Application | Potential Advantages |
| Enantioselective Hydrogenation of Dehydroamino Acids | Synthesis of enantiomerically pure 6-bromo-L-tryptophan. | High stereoselectivity. |
| Larock Indole Synthesis | Construction of the brominated indole ring system. | Versatility in precursor functionalization. |
| Solid-Phase Peptide Synthesis (SPPS) | Assembly of the this compound dipeptide and its analogs. | High efficiency and suitability for library synthesis. |
| Bio-orthogonal Chemistry | Late-stage functionalization of synthetic peptides for probe development. | High specificity in complex biological systems. |
Deepening Understanding of Molecular Mechanisms in Eukaryotic and Prokaryotic Models
Given the prevalence of biological activity among brominated marine natural products, this compound is likely to possess interesting pharmacological properties. researchgate.net Future research should aim to elucidate the molecular mechanisms underlying its potential bioactivities, such as antimicrobial, anticancer, or anti-inflammatory effects. nih.govmdpi.com
Initial studies would involve screening this compound against a panel of clinically relevant bacterial and fungal pathogens, as well as various cancer cell lines. For any observed activity, subsequent mechanistic studies would be crucial. For example, if antimicrobial activity is detected, investigations into its effect on cell wall synthesis, protein synthesis, or DNA replication would be warranted. The presence of the guanidinium (B1211019) group from the arginine residue may facilitate interaction with and disruption of bacterial cell membranes.
In eukaryotic models, studies could explore the compound's impact on key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways. mdpi.com The brominated tryptophan moiety could play a role in modulating protein-protein interactions or enzyme activities.
Integration of Omics Data for Systems-Level Understanding of Biological Roles
A systems-level understanding of the biological roles of this compound can be achieved through the integration of various omics data. nih.gov Transcriptomic, proteomic, and metabolomic analyses of cells or organisms treated with this compound can provide a global view of the cellular response to the compound.
For instance, transcriptomic analysis (RNA-seq) could identify genes that are up- or down-regulated in response to treatment, providing clues about the pathways being affected. Proteomic studies could identify protein targets of this compound, while metabolomics could reveal changes in cellular metabolism. The integration of these datasets can help to construct a comprehensive model of the compound's mechanism of action. mdpi.com
This multi-omics approach is also applicable to the producing organisms, helping to understand the regulation of the biosynthetic pathway of this compound and its physiological role in the native host.
Investigation of Ecological Roles and Chemical Ecology in Marine Environments
Brominated indoles and phenols have been detected in marine sediments and waters, suggesting they play a role in the chemical ecology of marine ecosystems. researchgate.net A key area of future research is to understand the ecological functions of this compound in its natural environment.
It is hypothesized that many marine natural products serve as chemical defenses against predators, competitors, or fouling organisms. eurekalert.org The potential antimicrobial and cytotoxic activities of this compound suggest it could function as a defensive compound for the producing organism.
Investigating the spatial and temporal distribution of this compound in the marine environment, along with its effects on other marine organisms, will be crucial to unraveling its ecological significance. This could involve field studies to measure its concentration in different habitats and laboratory assays to test its effects on the settlement of larvae, grazing by herbivores, and microbial biofilm formation.
Q & A
Q. What advanced spectroscopic methods elucidate this compound’s conformational dynamics in solution?
- Methodological Answer : Employ 2D NMR (e.g., NOESY, TOCSY) to map intramolecular interactions. Time-resolved fluorescence anisotropy detects rotational diffusion changes. Pair with molecular dynamics simulations (AMBER) to correlate spectral data with conformational ensembles. Report correlation times () and solvent accessibility parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
